molecular formula C8H4Br2N2O2 B12338389 4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid

4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B12338389
M. Wt: 319.94 g/mol
InChI Key: VXFVAYDVHUDBSO-UHFFFAOYSA-N
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Description

4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with bromine atoms at the 4 and 6 positions and a carboxylic acid group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
  • 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Comparison: Compared to these similar compounds, 4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of the carboxylic acid group at the 2 position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions with molecular targets and can be further modified to enhance the compound’s properties .

Properties

Molecular Formula

C8H4Br2N2O2

Molecular Weight

319.94 g/mol

IUPAC Name

4,6-dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-2-6(8(13)14)11-12(7)3-4/h1-3H,(H,13,14)

InChI Key

VXFVAYDVHUDBSO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=CN2N=C1C(=O)O)Br)Br

Origin of Product

United States

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